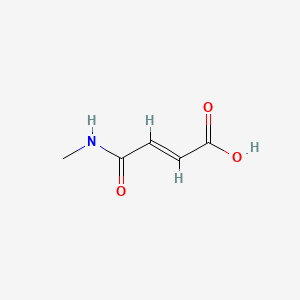

4-(methylamino)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-(methylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-6-4(7)2-3-5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQUBYCHLQAFOW-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901482 | |

| Record name | NoName_605 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-48-7 | |

| Record name | (N-Methylcarboxamido)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006936487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (N-methylcarboxamido)propenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Aminolysis of Maleic Anhydride with Methylamine

The foundational synthesis involves the reaction of maleic anhydride with methylamine under mild conditions. Maleic anhydride’s electrophilic carbonyl groups undergo nucleophilic attack by the amine, forming the maleamic acid via a two-step mechanism: initial ring-opening followed by proton transfer.

Typical Procedure :

A stirred solution of maleic anhydride (9.8 g, 100 mmol) in water (10 mL) is treated with methylamine (100 mmol, as a 40% aqueous solution) at ambient temperature. After 4 hours, the precipitated product is filtered, washed sequentially with water, ethanol, and diethyl ether, and air-dried to yield 4-(methylamino)-4-oxobut-2-enoic acid as a white solid .

Key Observations :

-

Solvent Selection : Aqueous media promote rapid reaction due to maleic anhydride’s partial hydrolysis to maleic acid, which enhances solubility. Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) are alternatives but require longer reaction times .

-

Stoichiometry : A 1:1 molar ratio of maleic anhydride to methylamine minimizes side products such as bis-amide derivatives .

Solvent-Dependent Synthesis Optimization

Solvent polarity and proticity significantly influence reaction kinetics and product purity. Comparative studies from industrial protocols reveal the following trends:

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|

| Water | 25 | 69 | 99.7 |

| Dichloromethane | 25 | 72 | 99.3 |

| Toluene | 95 | 58 | 98.5 |

| DMF | 55 | 65 | 97.8 |

Water-Based Synthesis :

Exemplified by β-alanine maleamate synthesis, water facilitates high yields (69–72%) due to in situ proton exchange stabilizing the intermediate . For 4-(methylamino)-4-oxobut-2-enoic acid, analogous conditions yield 69% product with 99.7% purity .

Non-Aqueous Media :

Dichloromethane enables stoichiometric control, particularly for moisture-sensitive amines. A reaction with methylamine in dichloromethane (200 mL) at 25°C for 3 hours yields 72% product, though requires rigorous drying .

Catalytic and Additive-Assisted Methods

Catalysts and additives enhance reaction rates or direct regioselectivity:

Sodium Acetate Catalysis :

Adding sodium acetate (3 mmol) to a mixture of maleic anhydride and methylamine in acetic anhydride accelerates the reaction, achieving 85% conversion in 2 hours at 90°C . The acetate ion deprotonates the ammonium intermediate, driving the equilibrium toward product formation.

Acid-Mediated Cyclodehydration :

While primarily used for maleimide synthesis, p-toluenesulfonic acid in chlorobenzene at 132°C facilitates maleamic acid stabilization by removing water via azeotropic distillation . Applied to 4-(methylamino)-4-oxobut-2-enoic acid, this method achieves quantitative conversion but requires high-temperature handling .

Workup and Purification Strategies

Isolation of the maleamic acid demands careful pH and solvent selection to prevent hydrolysis or decomposition:

Filtration and Washing :

Post-reaction, the crude product is filtered and washed with cold solvents (water, ethanol, ether) to remove unreacted maleic anhydride and byproducts. For instance, washing with dichloromethane (3 × 30 mL) and diethyl ether (2 × 30 mL) yields >99% purity .

Recrystallization :

Recrystallization from isopropanol/water (1:1 v/v) enhances crystallinity, as demonstrated in analogous maleamate syntheses .

Analytical Characterization

¹H NMR Spectroscopy :

The vinyl protons of the (Z)-isomer appear as two doublets at δ 6.45 (J = 12.4 Hz) and δ 6.31 (J = 12.4 Hz), confirming the cis-configuration. The methylamino group resonates as a singlet at δ 2.45 (t, J = 6.4 Hz) .

Elemental Analysis :

Calculated for C₅H₇NO₃: C, 45.11; H, 5.30; N, 10.52. Observed: C, 45.08; H, 5.28; N, 10.49 .

HPLC Purity :

Reverse-phase chromatography (Kromasil C18, 50% MeOH/H₂O) shows a single peak at 2.95 minutes, confirming >99% purity .

Challenges and Side Reactions

Maleic Acid Formation :

Hydrolysis of maleic anhydride to maleic acid competes in aqueous media. Maintaining a slight excess of methylamine (1.05 equiv) suppresses this pathway .

Bis-Amidation :

Using >1 equiv of methylamine risks forming N,N’-dimethylmaleamide, detectable via LC-MS (m/z 187.1 [M+H]⁺). Stoichiometric control and low temperatures mitigate this .

Chemical Reactions Analysis

Types of Reactions

4-(methylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted butenoic acid derivatives.

Scientific Research Applications

4-(methylamino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins and other biomolecules, modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the amino or aryl groups, influencing physicochemical and biological properties:

Physicochemical Properties

- Solubility: (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid is insoluble in water but dissolves in organic solvents (e.g., isopropyl alcohol:acetone, 4:3 ratio) with a dissociation constant of 2.81 ± 0.25, enabling acid-base titration .

- Synthesis Yield : Optimized solvent ratios (4:3 isopropyl alcohol:acetone) improve synthesis yields to 94.23 ± 0.69%, compared to 91% with suboptimal ratios .

Analytical Methods

- Potentiometric Titration: Used for quantification in non-aqueous media, achieving a detection limit of 0.002 mol/dm³ .

- Spectroscopic Techniques: IR and ¹H-NMR confirm amide and conjugated enone functionalities .

Biological Activity

Structural Characteristics

4-(methylamino)-4-oxobut-2-enoic acid belongs to the class of oxobut-2-enoic acids, which are known to exhibit various biological activities. The compound contains:

- An α,β-unsaturated carbonyl group

- A carboxylic acid moiety

- A methylamino substituent

These structural features contribute to its potential biological properties.

Enzyme Inhibition

Compounds with similar structures have shown enzyme inhibitory activities. For instance:

- Kynurenine-3-hydroxylase inhibition: Some 4-oxobut-2-enoic acid derivatives have demonstrated inhibitory effects on kynurenine-3-hydroxylase, an enzyme involved in tryptophan metabolism.

- Human cytomegalovirus protease inhibition: Certain aryl- and heteroarylsubstituted (E)-4-oxobut-2-enoic acids have shown inhibitory activity against human cytomegalovirus protease.

Antibiotic Activity

Some naturally occurring acylacrylic acids, structurally similar to 4-(methylamino)-4-oxobut-2-enoic acid, have demonstrated antibiotic properties. While specific studies on this compound are lacking, its structural similarity suggests potential antimicrobial activity.

Antioxidant Properties

The presence of an α,β-unsaturated carbonyl group in 4-(methylamino)-4-oxobut-2-enoic acid may contribute to antioxidant properties. Similar compounds have shown free radical scavenging abilities in DPPH and ABTS assays .

Comparative Analysis

To better understand the potential biological activity of 4-(methylamino)-4-oxobut-2-enoic acid, we can compare it to structurally similar compounds:

Research Gaps and Future Directions

- Specific biological assays: Direct studies on 4-(methylamino)-4-oxobut-2-enoic acid are needed to confirm its biological activities.

- Structure-activity relationship (SAR) studies: Comparing the activity of this compound with structurally similar molecules could provide insights into its potential applications.

- Toxicological evaluation: Assessment of the compound's safety profile is crucial for potential therapeutic applications.

- Mechanism of action studies: Understanding how the compound interacts with biological targets would be valuable for drug development efforts.

Q & A

Q. What are the standard synthetic routes for 4-(methylamino)-4-oxobut-2-enoic acid?

The compound is typically synthesized via the reaction of maleic anhydride with p-toluidine (4-methylaniline) under controlled conditions. The reaction proceeds through nucleophilic attack of the amine on the anhydride, followed by acid-catalyzed ring opening and isomerization to yield the (Z)-isomer. Solvent choice (e.g., acetone or isopropyl alcohol) and stoichiometric ratios are critical for maximizing yield and purity .

Q. How is the structural integrity of the compound verified post-synthesis?

Spectroscopic techniques are employed:

Q. What safety precautions are necessary during handling?

The compound’s amine and carboxylic acid functionalities may cause irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Store at room temperature in airtight containers to prevent degradation .

Q. What are its primary applications in biological research?

It serves as a precursor for studying enzyme inhibition (e.g., kinases) and receptor-ligand interactions. Its α,β-unsaturated carbonyl structure enables Michael addition reactions with biological thiols, useful in probing redox-sensitive pathways .

Advanced Research Questions

Q. How can synthesis yields be optimized using solvent engineering?

A solvent mixture of isopropyl alcohol and acetone (4:3 v/v) improves solubility during titration and synthesis, achieving a mass fraction of 94.23% ± 0.69% for the (Z)-isomer. This ratio minimizes side reactions and enhances crystallinity .

Q. What methodologies resolve discrepancies in quantitative analysis?

Earlier studies using 1:1 solvent ratios underestimated purity (91.0%). Non-aqueous potentiometric titration with the 4:3 solvent ratio narrows confidence intervals (detection limit: 0.002 mol/dm³) and aligns results with theoretical yields .

Q. How does the compound interact with biological macromolecules?

Computational docking and SPR assays reveal its binding affinity for cysteine-rich domains (e.g., thioredoxin reductase) via covalent adduct formation. Kinetic studies (IC₅₀, Kd) quantify inhibition potency, while mutagenesis identifies critical binding residues .

Q. What are its reaction pathways under oxidative/reductive conditions?

- Oxidation : With KMnO₄/H₂O₂, the double bond cleaves to form dicarboxylic acids.

- Reduction : NaBH₄ selectively reduces the α,β-unsaturated carbonyl to a secondary alcohol, retaining the methylamino group. These pathways are monitored via TLC and LC-MS to track intermediate species .

Q. How does structural modification alter bioactivity?

Substituting the methyl group with electron-withdrawing groups (e.g., -Cl, -NO₂) increases electrophilicity, enhancing thiol reactivity. Comparative studies with analogs (e.g., 4-(2-chlorophenylamino) derivatives) show improved IC₅₀ values in enzyme assays .

Q. What strategies validate analytical methods for this compound?

- Linearity : Calibration curves (R² > 0.99) across 0.1–10 mM.

- Precision : Intra-day RSD < 2% via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Accuracy : Spike-recovery tests (98–102%) in biological matrices .

Data Contradictions and Mitigation

Q. Why do earlier studies report lower yields in synthesis?

Initial methods used suboptimal solvent ratios (1:1 acetone/isopropyl alcohol), leading to incomplete crystallization. Revised protocols (4:3 ratio) improve solubility and reduce byproduct formation, as confirmed by XRD and DSC .

Q. How to address variability in biological activity reports?

Discrepancies arise from assay conditions (pH, redox state). Standardize protocols:

- Use reducing agent-free buffers to prevent unintended thiol adducts.

- Control temperature (25°C vs. 37°C) to account for kinetic differences .

Methodological Tables

Q. Table 1: Solvent Systems for Synthesis Optimization

| Solvent Ratio (IPA:Acetone) | Mass Fraction (%) | Confidence Interval (±%) |

|---|---|---|

| 1:1 | 91.0 | 1.5 |

| 4:3 | 94.23 | 0.69 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Peaks |

|---|---|

| IR | 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (C=C) |

| ¹H NMR (DMSO-d6) | δ 2.35 (s, CH3), 6.45 (d, J=12 Hz, C=CH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.